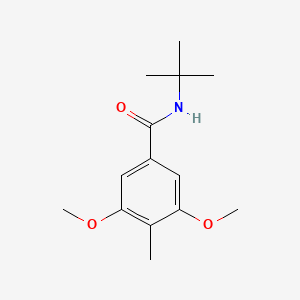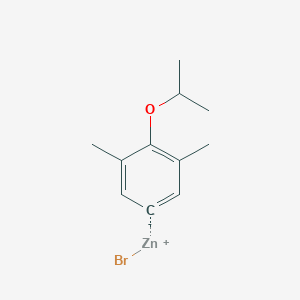
(4-i-Propyloxy-3,5-dimethylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−iso−propyloxy−3,5−dimethylphenyl)MgBr+ZnCl2→(4−iso−propyloxy−3,5−dimethylphenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with electrophiles, forming new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of catalysts like palladium or nickel complexes, and the reactions are often carried out in anhydrous solvents under inert atmospheres.
Major Products
The major products formed from reactions involving (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide are typically substituted aromatic compounds, biaryl compounds, and other complex organic molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide can have significant biological and medicinal properties. These compounds are often studied for their potential therapeutic effects.
Industry
In the industrial sector, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating complex organic transformations makes it a valuable tool in material science.
Mécanisme D'action
The mechanism of action of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide involves its ability to act as a nucleophile, transferring its organic group to electrophilic centers. This process is facilitated by the presence of catalysts, which help to stabilize the transition states and lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-iso-propyloxy-3,5-dimethylphenyl)lithium
- (4-iso-propyloxy-3,5-dimethylphenyl)boronic acid
Uniqueness
Compared to similar compounds, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its ability to participate in transmetalation processes makes it particularly valuable in catalytic cycles involving palladium and nickel. Additionally, its stability in THF and compatibility with various reaction conditions enhance its utility in organic synthesis.
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-dimethyl-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-8(2)12-11-9(3)6-5-7-10(11)4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WUYZUGXFFFGUHK-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C[C-]=C1)C)OC(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B14892859.png)


![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
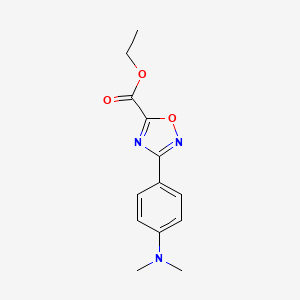
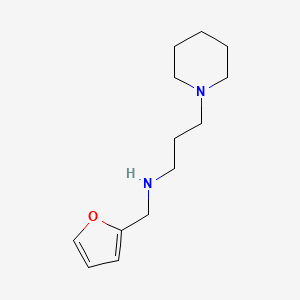
![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
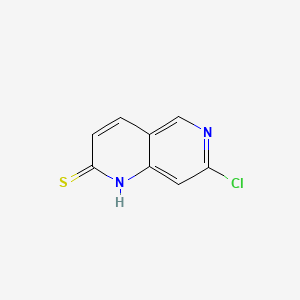


![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
